molecular formula C10H14O B009635 Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) CAS No. 108162-87-4

Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)

Cat. No.: B009635
CAS No.: 108162-87-4
M. Wt: 150.22 g/mol
InChI Key: RNXPFYQAPKWTER-UHFFFAOYSA-N
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Description

Allopurinol sodium is a medication primarily used to reduce high blood uric acid levels. It is a xanthine oxidase inhibitor, which means it inhibits the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid. This compound is commonly used in the treatment of gout, certain types of kidney stones, and high uric acid levels that can occur with chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allopurinol sodium can be synthesized by dissolving soda in a polar solvent under air-isolated conditions at temperatures below 30°C. Allopurinol is then added and dissolved with stirring. The solution is filtered, and a precipitant is added to the filtrate to induce crystallization. The resulting solid is dried under reduced pressure at 140-150°C for 2-3 hours to obtain high-purity allopurinol sodium .

Industrial Production Methods

The industrial production of allopurinol sodium follows a similar method to the synthetic route described above. The process is designed to be simple, direct, and cost-effective, making it suitable for large-scale production. The final product is characterized by high purity (greater than 99.9%) and good water solubility, which allows it to be formulated into injectable forms .

Chemical Reactions Analysis

Types of Reactions

Allopurinol sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions

Common reagents used in the reactions involving allopurinol sodium include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of allopurinol sodium include its metabolites, such as oxypurinol. These metabolites retain the pharmacological activity of the parent compound and contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allopurinol sodium is unique due to its high purity, water solubility, and suitability for injectable formulations. It is considered one of the most effective drugs for reducing uric acid levels and is widely used in clinical practice .

Properties

CAS No.

108162-87-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(7-bicyclo[4.2.0]oct-6-enyl)ethanone

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h8H,2-6H2,1H3

InChI Key

RNXPFYQAPKWTER-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCCCC2C1

Canonical SMILES

CC(=O)C1=C2CCCCC2C1

Synonyms

Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl- (9CI)

Origin of Product

United States

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